
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, also known as CGP 12177, is a selective β-adrenergic receptor antagonist that has been widely used in scientific research for its ability to block the effects of catecholamines on β-adrenergic receptors. This compound has been extensively studied for its potential therapeutic applications in cardiovascular diseases, obesity, and cancer.
Mécanisme D'action
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 acts as a competitive antagonist of β-adrenergic receptors, specifically targeting the β1 and β2 subtypes. By binding to these receptors, N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 blocks the binding of endogenous catecholamines, such as epinephrine and norepinephrine, and prevents their downstream signaling pathways. This results in a decrease in heart rate, blood pressure, and lipolysis, among other physiological effects.
Biochemical and Physiological Effects
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has been shown to have a number of biochemical and physiological effects, including:
- Decreased heart rate and blood pressure: N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 blocks the effects of catecholamines on β1 receptors in the heart, leading to a decrease in heart rate and contractility. It also blocks the effects of catecholamines on β2 receptors in the vasculature, leading to vasodilation and a decrease in blood pressure.
- Decreased lipolysis: N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 blocks the effects of catecholamines on β3 receptors in adipose tissue, leading to a decrease in lipolysis and fatty acid release.
- Increased insulin sensitivity: N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has been shown to improve insulin sensitivity in animal models of obesity and type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has several advantages as a research tool, including its high selectivity for β-adrenergic receptors and its well-characterized mechanism of action. However, there are also some limitations to its use in lab experiments. For example, N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has a relatively short half-life and may require frequent dosing or continuous infusion to maintain its effects. Additionally, its effects may be influenced by other factors, such as the presence of other drugs or disease states.
Orientations Futures
There are several potential future directions for research involving N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177. These include:
- Investigating the role of β-adrenergic receptors in cancer progression and metastasis: N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has been shown to inhibit the growth and metastasis of various types of cancer cells in vitro and in vivo. Further research is needed to determine the mechanisms underlying these effects and to identify potential therapeutic applications.
- Developing more selective β-adrenergic receptor antagonists: While N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 is highly selective for β1 and β2 receptors, there is still a need for more selective compounds that can target specific subtypes of β-adrenergic receptors.
- Studying the effects of β-adrenergic receptor activation on immune function: There is growing evidence that β-adrenergic receptors play a role in modulating immune function. Further research is needed to determine the effects of β-adrenergic receptor activation on various immune cell types and to identify potential therapeutic applications.
- Investigating the potential therapeutic applications of β-adrenergic receptor antagonists in obesity and metabolic disorders: N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has been shown to improve insulin sensitivity and lipid metabolism in animal models of obesity and type 2 diabetes. Further research is needed to determine the potential therapeutic applications of β-adrenergic receptor antagonists in these conditions.
Méthodes De Synthèse
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 can be synthesized through a multi-step process involving the reaction of 2-chloro-3-methylphenylisocyanate with 4,6-dimethyl-2-pyrimidinylamine, followed by the reaction of the resulting intermediate with guanidine. The purity and yield of the final product can be improved through various purification techniques, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-(2-chloro-3-methylphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine 12177 has been widely used in scientific research to study the β-adrenergic receptor signaling pathway and its role in various physiological and pathological processes. This compound has been used to investigate the effects of β-adrenergic receptor activation on cardiac function, lipid metabolism, and glucose homeostasis. It has also been used to study the role of β-adrenergic receptors in cancer progression and metastasis.
Propriétés
IUPAC Name |
1-(2-chloro-3-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5/c1-8-5-4-6-11(12(8)15)19-13(16)20-14-17-9(2)7-10(3)18-14/h4-7H,1-3H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKCWMXLMPDSME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=NC2=NC(=CC(=N2)C)C)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N/C(=N/C2=NC(=CC(=N2)C)C)/N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


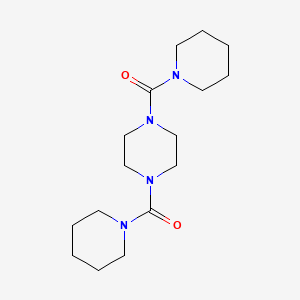

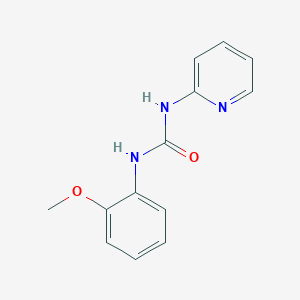

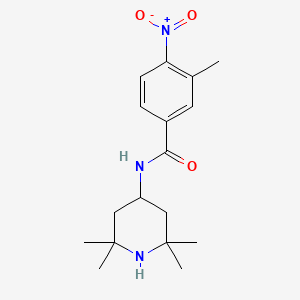
![5,5,6-trimethylbicyclo[2.2.1]heptan-2-one (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone hydrobromide](/img/structure/B5841834.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5841835.png)
![6-methoxy-4-methyl-N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-2-quinazolinamine](/img/structure/B5841854.png)
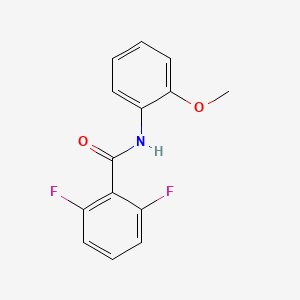
![2-[(4-ethoxyphenyl)amino]-4H-3,1-benzothiazin-4-one](/img/structure/B5841858.png)

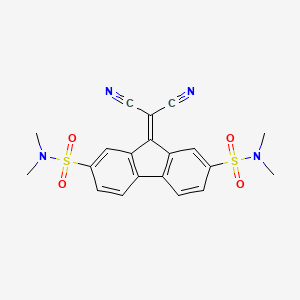
![6-chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5841884.png)